Eicosanoic Acid
Description
Structure
2D Structure
Properties
IUPAC Name |
icosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOBVWXKNCXXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13257-34-6 (hydrochloride salt), 18080-76-7 (potassium salt), 22302-43-8 (calcium salt), 2636-14-8 (barium salt), 57593-01-8 (magnesium salt), 94266-33-8 (ammonium salt), 13257-34-6 (sodium salt/solvate), 22302-43-8 (calcium arachinate salt/solvate) | |
| Record name | Arachidic acid | |
| Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID1060134 | |
| Record name | Eicosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, Solid; [Merck Index] White crystalline flakes; [Alfa Aesar MSDS], Solid | |
| Record name | Eicosanoic acid | |
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| Record name | Arachidic acid | |
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| Record name | Arachidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002212 | |
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Boiling Point |
328.00 °C. @ 760.00 mm Hg | |
| Record name | Arachidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002212 | |
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CAS No. |
506-30-9 | |
| Record name | Eicosanoic acid | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Arachidic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506309 | |
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| Record name | Arachidic acid | |
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| Record name | Eicosanoic acid | |
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| Record name | Eicosanoic acid | |
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| Record name | Icosanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ARACHIDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Arachidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
75.4 °C | |
| Record name | Arachidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Metabolic Dynamics and Intermediary Metabolism of Arachidic Acid
Biosynthetic Pathways of Arachidic Acid
The synthesis of arachidic acid in the body primarily occurs through two main pathways: the hydrogenation of arachidonic acid and the chain elongation of stearic acid.
Hydrogenation of Arachidonic Acid
Arachidic acid can be formed from the polyunsaturated omega-6 fatty acid, arachidonic acid, through a process of hydrogenation. This reaction involves the saturation of the double bonds in the arachidonic acid molecule. While this conversion is chemically possible, the extent to which it occurs enzymatically in vivo as a primary biosynthetic route for arachidic acid is not as well-documented as the chain elongation pathway.
Chain Elongation of Stearic Acid
The predominant pathway for the endogenous synthesis of arachidic acid is the chain elongation of stearic acid (a C18 saturated fatty acid). This process occurs in the endoplasmic reticulum and involves a series of enzymatic reactions that add a two-carbon unit to the stearic acid molecule. The key enzymes involved in this process are the Elongation of Very Long-Chain Fatty Acids (ELOVL) enzymes. Specifically, ELOVL1, ELOVL3, ELOVL6, and ELOVL7 have been shown to have substrate specificity for saturated and monounsaturated fatty acids. mdpi.comgsartor.org The elongation cycle consists of four main steps:
Condensation: An acyl-CoA (in this case, stearoyl-CoA) is condensed with malonyl-CoA, a three-carbon compound that serves as the two-carbon donor, to form a β-ketoacyl-CoA. This rate-limiting step is catalyzed by an ELOVL enzyme. nih.gov
Reduction: The β-ketoacyl-CoA is then reduced to a β-hydroxyacyl-CoA by the enzyme 3-ketoacyl-CoA reductase (KAR), utilizing nicotinamide adenine dinucleotide phosphate (NADPH) as a reducing agent. nih.govplos.orgnih.gov
Dehydration: A molecule of water is removed from the β-hydroxyacyl-CoA by a 3-hydroxyacyl-CoA dehydratase, resulting in the formation of a trans-2-enoyl-CoA.
Second Reduction: Finally, the trans-2-enoyl-CoA is reduced by trans-2,3-enoyl-CoA reductase to form the elongated acyl-CoA, which in this case is arachidoyl-CoA. This step also requires NADPH. nih.gov
The resulting arachidoyl-CoA can then be hydrolyzed to release free arachidic acid.
Factors Influencing Endogenous Arachidic Acid Levels
The concentration of arachidic acid in the body is not static and can be influenced by a variety of factors, including diet, the availability of necessary precursors and cofactors, and an individual's genetic makeup.
Dietary Modulations
Dietary intake of fats can significantly impact the levels of arachidic acid in the body. Observational studies have shown associations between the consumption of certain foods and circulating levels of very-long-chain saturated fatty acids (VLCSFAs), including arachidic acid. For instance, a positive correlation has been observed between the intake of total fat and peanuts and the levels of behenic acid (C22:0) and lignoceric acid (C24:0), which are downstream products of arachidic acid elongation. nih.gov Conversely, alcohol intake has been inversely correlated with arachidic acid levels. nih.gov
Clinical trials have also demonstrated the influence of dietary fat composition on plasma fatty acid profiles. However, many studies focus on the impact of dietary changes on more abundant fatty acids or those with more established roles in health and disease. Direct and extensive data from clinical trials specifically detailing the modulation of arachidic acid levels in response to various dietary fat interventions is an area of ongoing research.
Below is a table summarizing findings from a systematic review of observational studies on lifestyle factors associated with circulating VLCSFAs.
| Dietary Component | Association with Arachidic Acid (20:0) | Reference |
| Total Fat | Positive correlation with all VLCSFAs | nih.gov |
| Polyunsaturated Fat | Positive correlation with all VLCSFAs | nih.gov |
| Animal Fat | Positive correlation with all VLCSFAs | nih.gov |
| Vegetable Fat | Positive correlation with all VLCSFAs | nih.gov |
| Dairy Fat | Positive correlation with all VLCSFAs | nih.gov |
| Palmitic & Stearic Acids | Positive correlation with all VLCSFAs | nih.gov |
| Peanuts | Positive correlation with behenic (22:0) and lignoceric (24:0) acids | nih.gov |
| Peanut Butter | Positive correlation with behenic (22:0) and lignoceric (24:0) acids | nih.gov |
| Alcohol | Inverse correlation with arachidic (20:0) and behenic (22:0) acids | nih.gov |
Precursor Availability and Enzymatic Cofactors
The synthesis of arachidic acid is dependent on the availability of its precursor, stearic acid, and the necessary enzymatic cofactors. The primary two-carbon donor for the elongation process is malonyl-CoA, which is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase. study.com Therefore, the availability of acetyl-CoA, derived from carbohydrate and amino acid metabolism, is a crucial factor.
Genetic Determinants (e.g., Single Nucleotide Polymorphisms in Elongase Enzymes)
Genetic variations within the genes encoding the ELOVL enzymes can lead to differences in their expression and activity, thereby influencing an individual's fatty acid profile. Single nucleotide polymorphisms (SNPs) are common genetic variations that can affect enzyme function.
Genome-wide association studies (GWAS) have identified several loci, including those containing the ELOVL genes, that are associated with the levels of various fatty acids in the blood. nih.govnih.govnih.gov For instance, a study on a Tunisian population found that the TT genotype of the SNP rs3756963 in the ELOVL2 gene was associated with an increased risk of Alzheimer's disease and was linked to higher levels of arachidonic acid. nih.gov While this study focused on arachidonic acid, it highlights the potential for ELOVL gene variants to impact fatty acid metabolism.
Research has also shown that variants in ELOVL1, ELOVL3, ELOVL6, and ELOVL7 are involved in the elongation of saturated fatty acids. mdpi.comgsartor.org For example, ELOVL6 is known to catalyze the elongation of C12-C16 saturated fatty acids. nih.gov A study in a Mexican population identified several SNPs in ELOVL genes that were associated with risk markers for chronic non-communicable diseases. researchgate.net
Further research is needed to establish direct and quantitative links between specific SNPs in the various ELOVL genes and circulating levels of arachidic acid in diverse populations. The table below summarizes some of the known associations between ELOVL gene variants and fatty acid metabolism, though direct links to arachidic acid levels are still being investigated.
| Gene | SNP | Associated Phenotype/Finding | Reference |
| ELOVL2 | rs3756963 | Associated with increased risk of Alzheimer's disease and higher arachidonic acid levels. | nih.gov |
| ELOVL6 | rs6824447 | Associated with the development of gestational diabetes mellitus. | researchgate.net |
| ELOVL genes | Various | Associated with risk markers for chronic non-communicable diseases. | researchgate.net |
Interplay with Essential Fatty Acid Metabolic Pathways
The conversion of essential fatty acids like linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid) into long-chain polyunsaturated fatty acids (PUFAs) is a critical metabolic process. This pathway involves a series of desaturation and elongation reactions. Key enzymes in this process are delta-6 desaturase and delta-5 desaturase, which introduce double bonds into the fatty acid chains. nih.govwikipedia.org
Potential Inhibition of Delta-6 Desaturase Activity
Delta-6 desaturase is the rate-limiting enzyme that initiates the conversion of linoleic acid to arachidonic acid and alpha-linolenic acid to eicosapentaenoic acid (EPA). nih.gov While the activity of this enzyme is known to be regulated by various factors, including the presence of other polyunsaturated fatty acids, there is no direct scientific evidence in the reviewed literature to indicate that arachidic acid acts as an inhibitor of delta-6 desaturase. Research on the regulation of this enzyme often focuses on feedback inhibition by its downstream products, such as arachidonic acid, or competitive inhibition by other PUFAs. oup.comfao.org
Implications for Polyunsaturated Fatty Acid Synthesis (DGLA, EPA, Arachidonic Acid)
Given the lack of evidence for arachidic acid's inhibition of delta-6 desaturase, there are no documented implications for the synthesis of key polyunsaturated fatty acids through this mechanism. The synthesis pathway is well-established:
Omega-6 Pathway : Linoleic acid is converted by delta-6 desaturase to gamma-linolenic acid (GLA). An elongase enzyme then converts GLA to dihomo-gamma-linolenic acid (DGLA). Finally, delta-5 desaturase converts DGLA to arachidonic acid (AA). nih.gov
Omega-3 Pathway : Alpha-linolenic acid is similarly converted by delta-6 desaturase, followed by elongation and delta-5 desaturation steps, to produce eicosapentaenoic acid (EPA). nih.gov
These pathways are crucial for producing biologically active molecules. For instance, DGLA and arachidonic acid are precursors to different series of eicosanoids, which are signaling molecules with roles in inflammation and other physiological processes. researchgate.netnih.gov EPA is a precursor to anti-inflammatory eicosanoids. nih.gov The regulation of this synthetic cascade is complex, but current scientific literature does not support a role for arachidic acid as a significant modulator.
Due to the absence of specific research data on the interaction between arachidic acid and the essential fatty acid metabolic enzymes, a data table detailing these effects cannot be constructed.
Physiological and Cellular Functions of Arachidic Acid
Contribution to Biological Membrane Architecture and Function
Arachidic acid is a crucial component of phospholipids (B1166683) that make up cellular membranes. rupahealth.commedchemexpress.com As a saturated fatty acid, it contributes to the structural integrity and fluidity of these membranes, which is essential for the proper functioning of all cells, particularly those in the nervous system, skeletal muscle, and the immune system. nih.govbiocrates.com The presence of fatty acids like arachidonic acid, a polyunsaturated counterpart, confers flexibility and selective permeability to membranes. nih.govresearchgate.net This controlled fluidity is vital for the activity of membrane-bound proteins involved in cellular signaling. nih.gov
The unique properties of fatty acids within membrane phospholipids are critical for maintaining the integrity of cells and their organelles. nih.gov While arachidonic acid is known for its role in conferring membrane fluidity due to its double bonds, the saturated nature of arachidic acid provides structural stability. nih.govnih.gov This balance between fluidity and rigidity is fundamental to many cellular processes.
Role as a Constituent of Phosphatidylglucoside (PtdGlc)
Arachidic acid's most specialized role is as a constituent of the novel glycolipid, phosphatidylglucoside (PtdGlc). japan-acad.go.jpnih.gov PtdGlc is distinguished by its highly specific fatty acid composition, almost exclusively containing stearic acid (C18:0) at the sn-1 position and arachidic acid (C20:0) at the sn-2 position of the glycerol (B35011) backbone. riken.jpresearchgate.netriken.jpnih.gov This unique and rare composition for a natural phospholipid suggests a high phase transition temperature, leading to the formation of distinct, gel-phase domains enriched in PtdGlc on the outer leaflet of plasma membranes. riken.jp
Distribution in Specific Cellular Membranes (e.g., Neutrophil Plasma Membrane)
PtdGlc is notably expressed on the plasma membranes of human neutrophils. nih.govfrontiersin.orgnih.gov Studies have shown that PtdGlc is involved in the differentiation and spontaneous apoptosis of these immune cells. nih.govnih.govresearchgate.net For instance, PtdGlc-enriched microdomains on neutrophils are associated with Fas, a death receptor, and are implicated in mediating Fas-dependent apoptosis. nih.govjuntendo.ac.jp Interestingly, these PtdGlc domains are distinct from other lipid microdomains, such as those enriched in lactosylceramide, which are involved in different neutrophil functions like chemotaxis and phagocytosis. nih.govucl.ac.be This highlights the specialized role of PtdGlc, and by extension arachidic acid, in regulating specific cellular processes within neutrophils.
The expression of PtdGlc increases as myeloid leukemia (HL-60) cells differentiate into neutrophils, and targeting PtdGlc with specific antibodies can induce apoptosis in these differentiated cells. nih.govresearchgate.net This suggests a critical role for PtdGlc in the life cycle of neutrophils.
Enrichment within Neural Tissues (e.g., Brain)
PtdGlc is significantly enriched in the nervous system, particularly in the brain. riken.jpnih.govnih.gov The brain is the organ with the highest content of amphipathic lipids, and PtdGlc is a key component of the specialized membrane structures found in neural cells. nih.gov The unique fatty acid composition of PtdGlc, with its saturated stearic and arachidic acid chains, contributes to the formation of PtdGlc-enriched lipid rafts (PGLRs). nih.govresearchgate.net These rafts are distinct from the more commonly studied sphingolipid-based rafts. riken.jp
Quantitative analysis has shown that the final yield of PtdGlc purified from rat brains was approximately 700 nmol/g of dried brains. riken.jp This enrichment is particularly prominent in specific cell types and developmental stages.
Proposed Involvement in Intercellular Communication Processes
The formation of distinct PtdGlc-enriched domains on the cell surface suggests a role in intercellular communication. nih.gov These microdomains can act as platforms for the assembly of signaling molecules, facilitating interactions between cells. riken.jp The hydrolysis of PtdGlc can release Lyso-PtdGlc, a metabolite that acts as an intercellular signaling molecule. frontiersin.orgfrontiersin.org This signaling is crucial for neuron-glia communication. riken.jp
The specific localization of PtdGlc to the outer leaflet of the plasma membrane further supports its potential role in mediating signals from the extracellular environment. nih.govriken.jp
Hypothesized Participation in Central Nervous System Signaling
Within the central nervous system (CNS), PtdGlc and its derivatives are hypothesized to be key players in signaling pathways. The metabolite Lyso-PtdGlc, formed by the removal of the arachidic acid from the sn-2 position of PtdGlc, has been identified as a signaling molecule that regulates the targeting of nociceptive axons in the developing spinal cord. frontiersin.orgriken.jpfrontiersin.org This occurs through its interaction with the G protein-coupled receptor GPR55. riken.jpfrontiersin.org
This Lyso-PtdGlc/GPR55 signaling system represents a lipid-based communication pathway that is essential for the proper development of neural circuits. riken.jp The unique presence of arachidic acid in PtdGlc means that its removal to form Lyso-PtdGlc is a specific and regulated event in CNS signaling. riken.jp
Relevance to Neural Development
The expression of PtdGlc is tightly regulated during neural development. japan-acad.go.jpresearchgate.net It is highly expressed in radial glia and astroglial cells in the developing rodent brain. japan-acad.go.jpresearchgate.net Specifically, during the early development of the embryonic cerebral cortex, PtdGlc expression is prominent in the germinal zones. japan-acad.go.jp This expression pattern suggests that PtdGlc-enriched domains act as signaling platforms for astroglial differentiation. japan-acad.go.jp
As development progresses, the expression of PtdGlc shifts from radial glia to a subpopulation of astroglial cells. japan-acad.go.jp Furthermore, PtdGlc has been identified as a marker for adult neural stem cells, as cells expressing PtdGlc can differentiate into neurons, astrocytes, and oligodendrocytes. researchgate.net The metabolite Lyso-PtdGlc also plays a role in neuronal network formation by inducing growth cone collapse in developing neurons. japan-acad.go.jp
Arachidic Acid in the Context of Health and Pathophysiology
Cardiovascular System Implications
Recent scientific investigations have highlighted a potential protective role of arachidic acid and other VLCSFAs in the cardiovascular system. Higher circulating levels of these fatty acids have been linked to more favorable cardiovascular outcomes, suggesting a complex interplay between these molecules and cardiac pathophysiology.
A growing body of evidence suggests an inverse relationship between the levels of circulating arachidic acid and the incidence of several critical cardiovascular events. metabolon.comresearchgate.netnih.gov
Studies have demonstrated a significant association between higher levels of circulating VLCSFAs, including arachidic acid, and a lower risk of incident heart failure. nih.govnih.govahajournals.org One prospective cohort study, the Cardiovascular Health Study, investigated the association of serially measured plasma phospholipid VLCSFAs with new-onset heart failure in 4,249 participants. After adjusting for major heart failure risk factors and other circulating fatty acids, higher levels of arachidic acid (20:0), behenic acid (22:0), and lignoceric acid (24:0) were each associated with a lower risk of incident heart failure. nih.govahajournals.org
Specifically, for arachidic acid, the hazard ratio for incident heart failure when comparing the highest quintile of circulating levels to the lowest was 0.72. ahajournals.org These associations appeared to be consistent for both heart failure with preserved ejection fraction and heart failure with reduced ejection fraction. ahajournals.org Conversely, a study on pressure-induced heart failure in mice found that serum levels of arachidic acid, along with other fatty acids, were significantly decreased in the heart failure models. researchgate.net
| VLCSFA | Comparison | Hazard Ratio (95% CI) for Incident Heart Failure |
|---|---|---|
| Arachidic Acid (20:0) | Highest vs. Lowest Quintile | 0.72 (0.59–0.88) |
| Behenic Acid (22:0) | Highest vs. Lowest Quintile | 0.72 (0.60–0.87) |
| Lignoceric Acid (24:0) | Highest vs. Lowest Quintile | 0.67 (0.55–0.81) |
The potential influence of arachidic acid on cardiac arrhythmias, including atrial fibrillation, has also been a subject of investigation. A study within the Cardiovascular Health Study cohort examined the association between plasma phospholipid saturated fatty acids and incident atrial fibrillation. ahajournals.org The findings indicated that higher levels of circulating arachidic acid, behenic acid, and lignoceric acid were each associated with a lower risk of atrial fibrillation. ahajournals.org In contrast, higher levels of palmitic acid (16:0) were linked to an increased risk. ahajournals.org Another study observed lower levels of arachidic acid in a "nondipping" group, which has been associated with cardiovascular events, though the direct link to arrhythmias was not the primary focus. researchgate.net
Research has pointed to a noteworthy inverse association between erythrocyte levels of arachidic acid and the risk of incident sudden cardiac arrest (SCA). nih.gov A population-based case-control study found that higher levels of erythrocyte very long-chain saturated fatty acids were associated with a lower risk of SCA. nih.gov After adjusting for various risk factors, higher levels of arachidic acid corresponding to one standard deviation increase were associated with a 30% lower risk of SCA. nih.gov Similar inverse associations were observed for behenic and lignoceric acids. nih.gov
| VLCSFA | Increase in Level | Odds Ratio (95% CI) for Sudden Cardiac Arrest |
|---|---|---|
| Arachidic Acid (20:0) | 1 Standard Deviation | 0.70 (0.57-0.87) |
| Behenic Acid (22:0) | 1 Standard Deviation | 0.71 (0.57–0.88) |
| Lignoceric Acid (24:0) | 1 Standard Deviation | 0.79 (0.63–0.98) |
The consistent inverse associations between circulating levels of arachidic acid and various adverse cardiovascular outcomes suggest its potential as a biomarker for cardiovascular health. metabolon.com As integrated markers of both dietary intake and endogenous metabolism, VLCSFAs like arachidic acid may provide valuable insights into an individual's cardiovascular risk profile. nih.govahajournals.org Higher levels of circulating VLCSFAs have been linked to a lower risk of not only heart failure and sudden cardiac arrest but also atrial fibrillation and coronary heart disease. researchgate.netnih.gov This positions arachidic acid and other VLCSFAs as potential indicators of a healthier cardiometabolic state. metabolon.com Further research is warranted to fully elucidate the mechanisms underlying these associations and to validate the clinical utility of arachidic acid as a cardiovascular health biomarker.
Influence on Serum Lipid Profiles, including Low-Density Lipoproteins
The role of arachidic acid, a very-long-chain saturated fatty acid (VLCSFA), in modulating serum lipid profiles presents a complex picture. Diets rich in saturated fatty acids are generally known to increase serum low-density lipoprotein (LDL) cholesterol levels. healthmatters.io However, recent research focusing on VLCSFAs, including arachidic acid, suggests a more nuanced relationship with cardiovascular health.
Neurological System and Cognitive Function
Significance in Brain Development
Arachidic acid is recognized as a component of lipids that are important for neural development and function. healthmatters.iomdpi.com It is a constituent of phosphatidylglucoside (PtdGlc), a phospholipid found in the plasma membrane of neutrophils but also an enriched lipid within the brain. metabolon.com This suggests a role for arachidic acid-containing lipids in the structure and signaling processes of the central nervous system. PtdGlc is thought to participate in cell-cell interactions and signaling, which are fundamental processes in brain development. metabolon.com While non-essential, meaning the body can synthesize it, arachidic acid's incorporation into brain lipids underscores its contribution to the complex lipid environment required for proper neurological formation. mdpi.com
Relationships with Cognitive Performance and Hippocampal Neuroinflammation (Mediated by PtdGlc)
The connection between arachidic acid and cognitive function is primarily understood through its role in phosphatidylglucoside (PtdGlc). Recent studies have investigated the effects of dietary PtdGlc, which contains arachidic acid as a fatty acid component. This research has associated the intake of PtdGlc with beneficial neurological outcomes, specifically a reduction in cognitive deficits and decreased hippocampal neuroinflammation. metabolon.com The hippocampus is a brain region critical for memory and learning, and neuroinflammation within this area is linked to cognitive decline. The alleviation of neuroinflammation by PtdGlc suggests a potential mechanism by which its constituent fatty acids, including arachidic acid, can support cognitive health. metabolon.com Further research is ongoing to fully clarify the relationship between PtdGlc, its arachidic acid component, and its effects on human neurological health and disease. metabolon.com
Metabolic Disorders: Focus on Type 2 Diabetes Mellitus
Inverse Association of Circulating Arachidic Acid Levels with Disease Risk
A growing body of evidence from prospective cohort studies points to an inverse relationship between circulating levels of arachidic acid and the risk of developing type 2 diabetes mellitus (T2DM). scholaris.cadiabetesjournals.org Multiple studies have found that higher concentrations of arachidic acid and other VLCSFAs, such as behenic and lignoceric acid, are associated with a lower incidence of T2DM. mdpi.comresearchgate.net
A large pooled analysis of 12 prospective studies, involving over 51,000 participants and more than 14,000 incident cases of diabetes, confirmed this association. The analysis reported that after adjusting for various demographic and lifestyle factors, higher circulating concentrations of arachidic acid (20:0) were significantly associated with a lower risk of developing T2DM. researchgate.net
Table 1: Association between Circulating VLCSFAs and Type 2 Diabetes Risk
Data from a pooled analysis of prospective cohort studies, comparing the 90th percentile to the 10th percentile of fatty acid concentration.
| Fatty Acid | Relative Risk (95% CI) |
|---|---|
| Arachidic acid (20:0) | 0.78 (0.70, 0.87) |
| Behenic acid (22:0) | 0.84 (0.77, 0.91) |
| Lignoceric acid (24:0) | 0.75 (0.69, 0.83) |
Current Understanding of Mechanistic Underpinnings and Research Deficiencies
Despite the consistent observational data showing an inverse association, the precise mechanistic details behind the protective role of arachidic acid against T2DM are not well understood, and this remains a key area of research deficiency. metabolon.commdpi.com It is currently unclear whether the observed associations are due to the direct effects of arachidic acid itself or if its circulating levels are simply a biomarker for other protective dietary patterns or metabolic processes. mdpi.com
Research Gaps and Future Investigative Avenues in Arachidic Acid Research
While the broader class of very-long-chain saturated fatty acids (VLSFAs) is gaining recognition for its potential roles in human health, arachidic acid (eicosanoic acid) specifically remains an understudied nutrient. The current body of scientific literature reveals significant knowledge gaps, particularly concerning the consequences of its deficiency and the precise molecular mechanisms by which it influences physiological and pathological processes. These gaps represent critical avenues for future research to fully understand the role of arachidic acid in health and disease.
Elucidation of Molecular Mechanisms in Disease Prevention and Progression
Another significant area requiring further investigation is the elucidation of the molecular mechanisms through which arachidic acid may contribute to disease prevention or progression. While some epidemiological studies have linked higher levels of VLSFAs, as a group, with a reduced risk of certain cardiovascular diseases, the specific contribution of arachidic acid and its mechanisms of action remain unclear. researchgate.net
The vast majority of research on 20-carbon fatty acids has focused on the polyunsaturated arachidonic acid and its role in inflammation and cell signaling. biocrates.comnih.govwikipedia.orgnih.govnih.govnih.govmdpi.comrupahealth.comresearchgate.netresearchgate.netacnp.orgnih.govnih.govnih.gov The molecular pathways involving the saturated arachidic acid are, in contrast, poorly defined. Future investigative avenues should include:
Delineating the role of arachidic acid in cellular signaling: Research is needed to determine if arachidic acid or its metabolites can act as signaling molecules, similar to other fatty acids, and to identify the receptors and pathways they may influence.
Investigating the incorporation and function of arachidic acid in cell membranes: Understanding how arachidic acid is incorporated into cellular and organelle membranes and how this affects membrane properties such as fluidity and the function of membrane-bound proteins is crucial.
Exploring the interaction of arachidic acid with cellular enzymes and transcription factors: Studies should examine whether arachidic acid can directly or indirectly modulate the activity of key enzymes and transcription factors involved in metabolic and inflammatory pathways.
The following table provides an overview of the current state of knowledge and highlights the key research questions that need to be addressed for arachidic acid:
| Research Area | Current Understanding | Key Unanswered Questions |
| Specific Deficiency States | Data is largely absent for individual VLSFAs like arachidic acid. Knowledge is primarily derived from general VLSFA metabolism disorders. | What are the clinical signs and symptoms of an isolated arachidic acid deficiency? What are the reliable biomarkers for assessing arachidic acid status? |
| Molecular Mechanisms | Primarily correlational data linking higher VLSFA levels to some positive health outcomes. Specific mechanisms for arachidic acid are not well-defined and are often overshadowed by research on arachidonic acid. | Does arachidic acid have specific signaling roles? How does its presence in membranes affect cellular function? Does it modulate gene expression? |
Addressing these research gaps will be instrumental in moving beyond broad associations for VLSFAs and towards a more precise understanding of the specific role of arachidic acid in human health and pathophysiology.
Advanced Methodological Approaches in Arachidic Acid Research
Analytical Chemistry Techniques for Quantification in Biological Matrices
Accurate quantification of arachidic acid in biological matrices such as plasma, serum, tissues, and cells is fundamental to understanding its metabolism and function. nih.gov Several powerful analytical techniques are utilized for this purpose, each with distinct advantages in terms of sensitivity, specificity, and throughput. creative-proteomics.comspringernature.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids, including arachidic acid. nih.govdkfz.de The method involves the separation of volatile compounds in the gas phase followed by their detection based on their mass-to-charge ratio. For fatty acids, which are generally non-volatile, a derivatization step is typically required to convert them into volatile fatty acid methyl esters (FAMEs). dkfz.dechempap.org This process, often using reagents like boron fluoride-methanol, allows the fatty acids to be analyzed by GC-MS. chempap.org
In this technique, samples are first extracted and then derivatized. lipidmaps.org The resulting FAMEs are injected into the gas chromatograph, where they are separated on a capillary column. nih.govchempap.org The separated compounds then enter the mass spectrometer, which provides detailed mass spectral data for identification and quantification. nih.gov The use of deuterated internal standards, such as arachidic acid-d3, allows for accurate quantification by correcting for sample loss during preparation and analysis. lipidmaps.org GC-MS offers high chromatographic resolution, enabling the separation of various saturated and unsaturated fatty acids within a sample. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable tools for lipidomics, offering high sensitivity and specificity for the analysis of fatty acids and their metabolites without the need for derivatization in many cases. nih.govnih.gov These techniques combine the separation power of liquid chromatography with the detection specificity of mass spectrometry. nih.gov
In LC-MS analysis, the sample, often after solid-phase extraction (SPE) to clean up the matrix, is passed through an HPLC column to separate the analytes. researchgate.net The eluent is then introduced into the mass spectrometer. LC-MS/MS adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then detecting a specific fragment ion, a process known as multiple reaction monitoring (MRM). researchgate.net This approach significantly reduces background noise and enhances detection sensitivity, making it suitable for quantifying low-abundance lipids in complex biological matrices like plasma and brain tissue. nih.govresearchgate.net LC-MS/MS is particularly advantageous for analyzing a wide range of fatty acids and their bioactive metabolites, known as eicosanoids, in a single run. springernature.com
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement over conventional LC-MS/MS. By utilizing columns with smaller particle sizes (<2 µm), UPLC achieves higher resolution, greater sensitivity, and faster analysis times. researchgate.netmdpi.com These features make UPLC-MS/MS an excellent tool for high-throughput lipidomics and the comprehensive profiling of fatty acids and related metabolites. researchgate.net
The enhanced separation efficiency allows for better distinction between structurally similar lipid isomers. mdpi.com The increased sensitivity is crucial for detecting very low concentration analytes in small sample volumes. mdpi.com UPLC-MS/MS methods have been successfully developed for the quantification of a wide array of lipids, including short, medium, and long-chain fatty acids, from various biological samples. mdpi.com The combination of speed and sensitivity makes it a preferred method in clinical metabolomics and biomedical research for investigating metabolic perturbations in diseases. mdpi.com
While not typically used for the direct quantification of individual fatty acids like arachidic acid, the Enzyme-Linked Immunosorbent Assay (ELISA) is a valuable technique for measuring related analytes. creative-proteomics.com This immunoassay-based method can quantify total free fatty acids (FFA) or specific enzymes involved in fatty acid metabolism, such as Fatty Acid Synthase. antibodies.commybiosource.com
ELISA kits for FFAs are generally based on a competitive assay principle. assaygenie.com In these kits, FFAs in the sample compete with a labeled FFA for binding to a limited number of antibody sites pre-coated on a microplate. assaygenie.com The amount of bound labeled FFA is inversely proportional to the concentration of FFA in the sample, which can be measured colorimetrically. antibodies.comafgsci.com These assays are useful for obtaining a general measure of circulating free fatty acids in serum or plasma but lack the specificity to distinguish between different types of fatty acids. assaygenie.commybiosource.com
Table 1: Comparison of Analytical Techniques for Fatty Acid Quantification
| Technique | Principle | Sample Preparation | Specificity for Arachidic Acid | Key Advantages | Limitations |
|---|---|---|---|---|---|
| GC-MS | Separation of volatile derivatives by gas chromatography, followed by mass-based detection. dkfz.de | Requires extraction and chemical derivatization to form volatile esters (FAMEs). lipidmaps.org | High (can distinguish from other fatty acids based on retention time and mass spectrum). nih.gov | High resolution, well-established methods. nih.gov | Requires derivatization, not suitable for thermally unstable compounds. creative-proteomics.com |
| LC-MS/MS | Separation by liquid chromatography, with highly specific detection using tandem mass spectrometry. nih.gov | Often requires solid-phase extraction (SPE) for sample cleanup. researchgate.net Derivatization is often not necessary. nih.gov | Very High (MRM scans provide excellent specificity). researchgate.net | High sensitivity and specificity, suitable for a broad range of analytes. springernature.comnih.gov | Matrix effects (ion suppression or enhancement) can be a challenge. mdpi.com |
| UPLC-MS/MS | An advanced form of LC-MS/MS using smaller column particles for faster, higher-resolution separations. mdpi.com | Similar to LC-MS/MS, often involving SPE. mdpi.com | Very High (excellent separation and specific detection). researchgate.net | Increased speed, resolution, and sensitivity; ideal for high-throughput analysis. mdpi.com | Higher operational pressures require specialized equipment. |
| ELISA | Immunoassay based on antibody-antigen binding, detected with an enzymatic reaction. antibodies.com | Minimal (direct use of serum, plasma, or tissue homogenates). afgsci.com | Low (typically measures total free fatty acids or related enzymes, not specific fatty acids). mybiosource.com | High throughput, relatively simple and fast, does not require a mass spectrometer. assaygenie.com | Lacks specificity for individual fatty acids, potential for cross-reactivity. creative-proteomics.com |
In Vitro Cellular Models for Mechanistic Studies
In vitro cellular models are crucial for dissecting the molecular mechanisms underlying the biological effects of fatty acids. These models allow researchers to study cellular responses to specific fatty acids, such as arachidic acid, in a controlled environment, free from the systemic complexities of a whole organism. Various cell lines are employed to investigate the impact of saturated fatty acids on processes like lipid accumulation, inflammation, and cellular stress. nih.gov
For example, liver cell lines like HepG2 and HepaRG are used to model nonalcoholic fatty liver disease (NAFLD). mdpi.com Treating these cells with mixtures of fatty acids, including saturated ones like palmitic acid, can induce lipid accumulation and cellular stress, mimicking the initial stages of liver disease. mdpi.com Similarly, neuronal cell lines are used to study how saturated fatty acids can induce endoplasmic reticulum (ER) stress and insulin (B600854) resistance in the brain. nih.gov The rainbow trout intestinal epithelial cell line, RTgutGC, has been used to study the intracellular trafficking of different fatty acids, including saturated (palmitic acid), monounsaturated (oleic acid), and polyunsaturated (arachidonic acid) types. frontiersin.org In dermatology research, adult human keratinocytes grown in a fatty-acid-free medium serve as a model for essential fatty acid deficiency, allowing for detailed study of how specific fatty acids restore normal function. nih.gov
Table 2: Examples of In Vitro Cellular Models in Fatty Acid Research
| Cell Model | Research Area | Typical Fatty Acids Studied | Key Findings/Applications |
|---|---|---|---|
| Hepatoma cells (e.g., HepG2, HepaRG) | Nonalcoholic Fatty Liver Disease (NAFLD) | Palmitic acid, Oleic acid | Models lipid accumulation (steatosis) and lipotoxicity in response to saturated fatty acid overload. mdpi.com |
| Microglial cells (e.g., BV2) | Neuroinflammation | Palmitic acid, Stearic acid | Investigates the inflammatory signaling pathways activated by saturated fatty acids in brain immune cells. nih.gov |
| Intestinal epithelial cells (e.g., RTgutGC) | Lipid Metabolism & Transport | Palmitic acid, Oleic acid, Arachidonic acid | Studies the differential uptake, storage in lipid droplets, and transport of various fatty acids across the intestinal barrier. frontiersin.org |
| Bovine satellite cells and preadipocytes | Muscle & Adipose Tissue Development | Palmitic acid, Stearic acid, Oleic acid, Linoleic acid | Examines how different fatty acids affect gene expression related to muscle growth and fat deposition. animbiosci.org |
| Human keratinocytes | Skin Biology | Linoleic acid, Arachidonic acid | Provides a model for essential fatty acid deficiency to study the role of fatty acids in skin barrier function. nih.gov |
In Vivo Animal Models for Systemic Analysis (e.g., Zebrafish)
To understand the systemic effects of arachidic acid and other fatty acids, researchers turn to in vivo animal models. These models are invaluable for studying complex physiological processes such as lipid metabolism, transport, and the development of metabolic diseases in a whole-organism context. biologists.com Among these, the zebrafish (Danio rerio) has emerged as a powerful model for lipid research. carnegiescience.edu
The zebrafish model offers several advantages, including genetic tractability, rapid development, and optical transparency of its embryos and larvae, which allows for real-time imaging of lipid transport and metabolism. nih.govnih.gov Researchers can introduce labeled fatty acids into zebrafish larvae, either through injection into the yolk or by incorporating them into their diet, to trace their metabolic fate. researchgate.net This approach has been used to study the fundamentals of dietary fat absorption, lipoprotein biology, and the pathology of lipid-related disorders. biologists.comnih.gov For instance, studies have used zebrafish to investigate how diets with high levels of arachidonic acid affect skeletal development, lipid metabolism, and the expression of immune-related genes. cbs.dkisfj.irnih.gov
Besides zebrafish, rodent models such as rats and mice are also extensively used. asm.orgnih.gov For example, mice have been used to study how dietary supplementation with certain fatty acids can influence the fatty acid profile of lung tissue and affect inflammatory responses. nih.gov Rat models have been developed to test the in vivo effects of arachidonic acid on inflammation, such as in arachidonic acid-induced pleurisy. nih.gov
Table 3: Findings from Zebrafish (Danio rerio) Models in Fatty Acid Research
| Research Focus | Experimental Approach | Key Findings | Reference |
|---|---|---|---|
| Lipid Transport & Metabolism | Injection of labeled fatty acid tracers into the yolk of embryos. | Demonstrated that the yolk serves as a model for studying lipid metabolism and lipoprotein transport, and that fatty acid uptake into circulation depends on lipoprotein production. | biologists.com |
| Skeletal Development | Feeding zebrafish diets with low and high levels of arachidonic acid. | A high arachidonic acid diet altered mineralization and increased markers of bone turnover, suggesting it enhances the turnover of the dermal skeleton. | cbs.dknih.gov |
| Growth and Survival | Dietary supplementation with different levels of arachidonic acid. | Dietary arachidonic acid (up to 2%) significantly improved growth factors, including final weight and daily growth rate, without affecting survival. | isfj.irresearchgate.net |
| Metabolic Profiling | Feeding a high-arachidonic acid diet to juvenile zebrafish. | Induced changes in complex lipids, elevated levels of ARA-derived eicosanoids, and increased markers of oxidative stress. | nih.gov |
Biomarker Discovery and Validation Methodologies
The emergence of arachidic acid as a potential biomarker is rooted in advanced methodological approaches that link its circulating levels to various physiological and pathological states. The process involves a discovery phase, often using large-scale population studies, followed by rigorous analytical validation to ensure the reliability of the findings.
Epidemiological and Clinical Study Designs for Biomarker Discovery
The discovery of arachidic acid as a biomarker is primarily driven by large-scale, prospective observational studies and meta-analyses. These studies collect data and biological samples from large cohorts of individuals over long periods to identify statistical correlations between molecular-level biomarkers and health outcomes.
A significant meta-analysis of 49 prospective studies investigated the associations between circulating saturated fatty acids and cardiometabolic diseases. frontiersin.org This type of research is crucial for biomarker discovery, where the levels of specific fatty acids, including very-long-chain saturated fatty acids (VLCSFAs) like arachidic acid, are measured in blood or tissue samples and correlated with the incidence of diseases such as cardiovascular disease (CVD), coronary heart disease (CHD), and stroke. frontiersin.org Such large-scale pooled analyses provide the statistical power necessary to detect modest but significant associations. For instance, one such analysis included 68,659 participants from 30 prospective studies across 13 countries to evaluate the link between fatty acid biomarkers and CVD. ahajournals.orgresearchgate.netnih.gov
In a different clinical context, a study on the skin disorder vitiligo utilized a metabolomics approach to compare the serum fatty acid profiles of 48 vitiligo patients with 28 healthy individuals. frontiersin.org This type of case-control study design is instrumental in identifying metabolites that are significantly different between a diseased and a healthy state. The study found that serum levels of arachidic acid were significantly downregulated in patients with vitiligo, suggesting its potential as a disease-associated biomarker. frontiersin.org The diagnostic efficacy of these potential biomarkers is then often assessed using Receiver Operating Characteristic (ROC) curve analysis to determine their ability to distinguish between cases and controls. frontiersin.org
Table 1: Methodological Approaches in Arachidic Acid Biomarker Discovery
| Study Type | Objective | Key Methodological Components | Example Finding Related to Arachidic Acid |
|---|---|---|---|
| Meta-Analysis of Prospective Cohort Studies | To establish associations between circulating fatty acids and long-term disease risk. | Pooling of individual-level data from multiple cohorts, harmonized analysis, multivariable-adjusted statistical models. | Higher levels of very-long-chain saturated fatty acids (including arachidic acid) were associated with a reduced risk of cardiovascular disease. frontiersin.org |
| Case-Control Metabolomics Study | To identify differential levels of metabolites between a diseased group and a healthy control group. | Quantification of serum fatty acids, univariate and multivariate statistical analysis (e.g., PLS-DA), ROC curve analysis. | Serum levels of arachidic acid were significantly downregulated in vitiligo patients compared to healthy controls. frontiersin.org |
Analytical Method Validation for Biomarker Quantification
Once a potential biomarker like arachidic acid is discovered, the analytical method used for its quantification must be rigorously validated to ensure that the measurements are accurate, reliable, and reproducible. Method validation is a critical step before a biomarker can be used in clinical or research settings. The validation process assesses several key performance characteristics, often following guidelines from regulatory bodies like the International Council for Harmonisation (ICH).
Commonly validated parameters for fatty acid quantification methods, such as Gas Chromatography with Flame-Ionization Detection (GC-FID) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards of known concentrations and evaluating the correlation coefficient (R²) of the resulting calibration curve. For fatty acid analysis, R² values greater than 0.99 are often desired. researchgate.net
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV, %) and is assessed at different levels (e.g., intra-day and inter-day precision).
Accuracy: The closeness of the mean of a set of measurements to the actual or "true" value. It is often determined by spike-and-recovery experiments, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jppres.com
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as isomers, metabolites, or matrix components. Chromatographic separation is key to ensuring specificity. mdpi.com
Reproducibility: Assesses the consistency of results when the analysis is performed by different analysts, on different instruments, or in different laboratories. mdpi.com
For example, a GC-FID method for fatty acid analysis was validated for these parameters, ensuring its reliability for quantification. jppres.com Similarly, LC-MS/MS methods for quantifying fatty acids in plasma and red blood cells are validated to confirm they meet the acceptance criteria of regulatory guidelines, making them suitable for clinical and research applications. mdpi.com
Lipidomics and Metabolomics Platforms for Comprehensive Profiling
The comprehensive profiling of arachidic acid and other related lipids is accomplished through sophisticated lipidomics and metabolomics platforms. These platforms integrate advanced separation techniques with high-resolution mass spectrometry to identify and quantify a wide array of lipid species in complex biological samples. The two primary platforms used for this purpose are based on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Based Platforms
GC-MS is a classic and robust platform for the quantitative analysis of fatty acids, including arachidic acid. A key feature of this methodology is the requirement for chemical derivatization to make the fatty acids volatile enough for gas chromatography.
The typical workflow involves:
Lipid Extraction: Total lipids are extracted from biological samples (e.g., plasma, tissues, cells) using a solvent system, such as the Methanol/Chloroform/Water method developed by Bligh and Dyer. dkfz.de
Derivatization: The extracted fatty acids are converted into fatty acid methyl esters (FAMEs) through a process like trans-esterification. dkfz.de This step is crucial as it reduces the polarity and increases the volatility of the fatty acids.
GC Separation: The FAMEs are then separated on a capillary column in a gas chromatograph. The separation is based on the boiling points and polarity of the compounds, which allows for the resolution of different fatty acids based on chain length and degree of saturation. chempap.orgnih.gov
MS Detection: As the separated compounds elute from the GC column, they are ionized (commonly using electron ionization) and detected by a mass spectrometer. The mass spectrometer provides structural information and allows for precise quantification, often using stable isotope-labeled internal standards (e.g., Arachidic Acid-d3) to ensure accuracy. nih.govlipidmaps.org
GC-MS platforms are highly effective for separating saturated and unsaturated fatty acids and their positional isomers with excellent sensitivity. nih.gov
Table 2: Comparison of Analytical Platforms for Arachidic Acid Profiling
| Platform | Key Features | Sample Preparation | Advantages | Limitations |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | High chromatographic resolution for fatty acids. | Requires derivatization (e.g., to FAMEs). dkfz.de | Excellent for quantitative analysis of total fatty acid profiles; robust and well-established methods. nih.gov | Not suitable for thermally unstable compounds; derivatization adds a step to sample preparation. creative-proteomics.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity; versatile chromatography options (RP, HILIC). | Often involves protein precipitation and solid-phase or liquid-liquid extraction; derivatization is typically not required. creative-proteomics.com | High-throughput; suitable for a wide range of lipids including polar and non-polar species; allows for analysis of intact lipids. mdpi.comnih.gov | Potential for ion suppression or enhancement from matrix effects; co-elution of isomers can be a challenge. mdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Platforms
LC-MS platforms have become central to modern lipidomics due to their versatility, high sensitivity, and ability to analyze a broad spectrum of lipids without the need for derivatization. creative-proteomics.com These platforms couple high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS).
Key components and strategies include:
Chromatographic Separation: Different LC methods are used to separate the vast array of lipid species.
Reverse-Phase (RP) LC: Separates lipids based on their hydrophobicity, which is largely determined by the length and saturation of their fatty acid chains. This is effective for separating different molecular species within a lipid class. frontiersin.org
Hydrophilic Interaction Chromatography (HILIC): Separates lipid classes based on the polarity of their headgroups, which is useful for analyzing polar lipids. frontiersin.orgosti.govnih.gov
Mass Spectrometry: High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide accurate mass measurements, which are critical for identifying lipids. researchgate.net Tandem mass spectrometers (e.g., triple quadrupole, QTRAP) are used for targeted quantification, offering high sensitivity and specificity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM). uzh.ch
Lipidomics Workflows:
Untargeted Lipidomics: Aims to detect and relatively quantify as many lipids as possible in a sample to discover lipid species that are altered between different conditions. researchgate.net
Targeted Lipidomics: Focuses on the accurate quantification of a predefined list of specific lipid molecules, such as arachidic acid and other VLCSFAs. This approach is used for hypothesis testing and biomarker validation. creative-proteomics.com
LC-MS/MS platforms enable the simultaneous analysis of hundreds of lipid molecular species across numerous lipid classes, providing a comprehensive snapshot of the lipidome. nih.govfrontiersin.orgosti.govnih.gov This capability is essential for understanding the complex roles of lipids like arachidic acid in health and disease.
Q & A
Q. How can researchers quantify arachidic acid in plant tissues using gas chromatography-fatty acid methyl ester (GC-FAME) analysis?
Arachidic acid (C20:0) is quantified via GC-FAME by derivatizing fatty acids into methyl esters for volatility. Key steps include:
- Sample preparation : Homogenize plant tissues (≥100 mg) and extract lipids using chloroform-methanol mixtures.
- Derivatization : Transesterify lipids with boron trifluoride-methanol to form FAMEs.
- GC conditions : Use a polar capillary column (e.g., BPX70) and flame ionization detection. Compare retention times to certified FAME standards (e.g., RM-3 mix) .
- Validation : Perform triplicate analyses to ensure precision, and report mean ± standard deviation. Statistical significance (e.g., LSD test at 5%) should confirm inter-taxon variability, as demonstrated in Rosa seed analyses .
Q. What experimental design considerations are critical for studying arachidic acid biosynthesis in plant models?
- Controlled growth conditions : Standardize light, temperature, and nutrient regimes to minimize environmental variability.
- Replication : Include biological replicates (e.g., ≥3 plants per taxon) and technical replicates for analytical consistency .
- Reference standards : Use internal standards (e.g., heneicosanoic acid) to normalize extraction efficiency.
- Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail methods in the main text or supplementary materials, ensuring reproducibility .
Advanced Research Questions
Q. How can conditional quantitative trait locus (QTL) analysis elucidate genetic determinants of arachidic acid accumulation in oilseed crops?
- QTL mapping : Identify genomic regions associated with saturated fatty acids (SFAs) using dense SNP markers. For example, arachidic acid QTLs often cluster with stearic (C18:0) and behenic (C22:0) acid loci, suggesting shared regulatory pathways .
- Conditional analysis : Compute conditional phenotypic values (e.g., ) to isolate the genetic effect of stearic acid on arachidic acid levels. This reveals additive QTLs with 7.98–11.97% phenotypic variance explained (PVE) .
- Validation : Use near-isogenic lines (NILs) to confirm candidate genes (e.g., KASII, FATB) involved in SFA elongation.
Q. How should researchers address contradictions in arachidic acid data across studies, such as variability in seed oil composition of the same plant species?
- Source validation : Verify the authenticity of plant materials and growth conditions, as seen in Rosa taxa studies where environmental factors significantly altered fatty acid profiles .
- Method cross-validation : Compare GC-FAME with LC-MS/MS results to rule out technical artifacts. For example, Creative Proteomics uses LC-MS/MS for absolute quantification, ensuring accuracy for trace SFAs like arachidic acid .
- Statistical rigor : Apply multivariate analysis (e.g., PCA) to distinguish biological variability from measurement error. Report confidence intervals and effect sizes to contextualize discrepancies .
Q. What advanced analytical techniques improve sensitivity and specificity in arachidic acid detection for metabolomic studies?
- High-resolution mass spectrometry (HRMS) : Enables precise identification via exact mass (<1 ppm error) and isotopic patterning (e.g., -labeled arachidic acid for tracer studies) .
- Stable isotope dilution analysis (SIDA) : Spikes samples with deuterated arachidic acid to correct for matrix effects and ionization efficiency in LC-MS/MS .
- Bioinformatics integration : Pair raw data with lipidomics platforms (e.g., LipidBlast) to automate peak annotation and pathway mapping .
Methodological Tables
Q. Table 1. Comparative arachidic acid content in Rosa taxa seeds (2021 data)
| Taxon | Arachidic Acid (%) | Statistical Significance (5% LSD) |
|---|---|---|
| R. foetida | 1.63 | Significant |
| R. montana | 0.75 | Not significant |
| R. xhybrida | 1.12 | Significant |
| Source: Adapted from GRASAS Y ACEITES 74(2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
